8-(3-(Trifluoromethyl)-3H-diazirin-3-yl)quinoline

Description

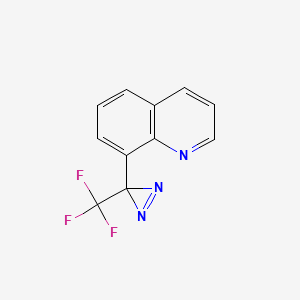

Structural Overview and Nomenclature

This compound exhibits a complex molecular architecture characterized by the fusion of two distinct heterocyclic systems. The compound possesses the molecular formula C11H6F3N3 with a molecular weight of 237.184 daltons. The systematic nomenclature reflects the substitution pattern where a 3-(trifluoromethyl)-3H-diazirin-3-yl group is attached to the 8-position of the quinoline ring system. Alternative nomenclature includes the designation as quinoline, 8-[3-(trifluoromethyl)-3H-diazirin-3-yl]-, with the Chemical Abstracts Service registry number 2231674-67-0.

The structural complexity of this compound emerges from the integration of the quinoline heterocycle, a bicyclic aromatic system containing nitrogen, with the three-membered diazirine ring bearing a trifluoromethyl substituent. The quinoline moiety provides aromatic stability and potential for π-π stacking interactions, while the diazirine functionality serves as the photoreactive center capable of generating highly reactive carbene intermediates upon ultraviolet irradiation. The trifluoromethyl group significantly enhances the chemical stability and lipophilicity of the molecule, making it particularly suitable for biological applications.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C11H6F3N3 |

| Molecular Weight | 237.184 g/mol |

| Chemical Abstracts Service Number | 2231674-67-0 |

| Monoisotopic Mass | 237.051382 |

| ChemSpider Identification | 67864397 |

The three-dimensional conformation of this compound allows for optimal positioning of the photoreactive diazirine group relative to the quinoline scaffold. This arrangement facilitates targeted interactions with biological macromolecules while maintaining the structural integrity necessary for photochemical activation. The compound represents a sophisticated example of molecular design where each functional component contributes specific properties essential for photoaffinity labeling applications.

Historical Context in Diazirine-Based Photochemistry

The development of diazirine-based photochemistry represents a pivotal advancement in chemical biology research methodologies. Diazirines were independently discovered by three research groups between 1958 and 1959, including those led by Schmitz, Paulsen, and Abendroth and Henrich. These initial discoveries laid the foundation for understanding the unique photochemical properties of three-membered heterocycles containing two nitrogen atoms. The subsequent decades witnessed progressive refinement of diazirine synthesis methods and expanding recognition of their utility in photoaffinity labeling applications.

The evolution of trifluoromethyl-substituted diazirines marked a significant milestone in photochemical probe development. The incorporation of trifluoromethyl groups was recognized for enhancing the stability and photolytic qualities of diazirine compounds, making them particularly favorable for biological applications. Unlike electron-donating substituents that can encourage photoisomerization to linear diazo compounds rather than productive carbene formation, trifluoromethyl groups promote efficient carbene generation upon ultraviolet irradiation.

Research conducted in the early decades of diazirine chemistry established the fundamental photochemical mechanisms underlying their utility as crosslinking reagents. Upon irradiation with ultraviolet light, diazirines form reactive carbene species that can exist in either singlet or triplet electronic states. The substituents on the diazirine significantly influence which carbene species is generated, with trifluoromethyl groups favoring the formation of singlet carbenes capable of concerted insertion into carbon-hydrogen, nitrogen-hydrogen, and oxygen-hydrogen bonds.

The historical development of quinoline-based diazirine derivatives represents a more recent advancement in the field. The combination of heterocyclic scaffolds with photoreactive diazirine functionality has emerged as a powerful strategy for creating selective molecular probes. The synthesis of compounds such as this compound reflects the maturation of synthetic methodologies for constructing complex heterocyclic systems bearing photoreactive substituents.

Significance in Photoaffinity Labeling and Chemical Biology

The significance of this compound in photoaffinity labeling stems from its unique combination of molecular recognition capabilities and photochemical reactivity. Photoaffinity labeling has grown in popularity as a method for identifying and characterizing molecular interactions in biological systems. This technique enables researchers to observe a variety of interactions, including ligand-receptor binding, ligand-enzyme interactions, protein-protein associations, and protein-nucleic acid complexes through covalent crosslinking.

The quinoline scaffold provides the compound with specific molecular recognition properties that enable selective binding to target proteins or other biological macromolecules. Quinoline derivatives have been extensively studied for their biological activities and binding affinities to various protein targets. The incorporation of this heterocyclic system into a photoaffinity probe allows for the exploitation of existing structure-activity relationships while adding the capability for photochemical crosslinking.

Recent applications of trifluoromethyl diazirine-based compounds have demonstrated their utility in drug discovery and mechanistic studies. The development of compounds such as those used in severe acute respiratory syndrome coronavirus 2 main protease inhibition research illustrates the expanding role of these probes in understanding biological processes. The ability to selectively inhibit enzymatic activity while maintaining stability in the absence of photoactivation represents a significant advantage for biological studies.

The enhanced ambient light stability of modified trifluoromethyl aryl diazirines compared to conventional photolabels represents another significant advancement in the field. Studies have demonstrated that quinoline and pyrimidine-derived diazirines exhibit superior stability under ambient light conditions compared to traditional phenyl derivatives. This improved stability facilitates handling and storage of these compounds while maintaining their photochemical reactivity when deliberately activated.

The incorporation of heterocyclic systems such as quinoline into diazirine-based probes has also addressed solubility challenges associated with earlier photoaffinity labeling reagents. The aqueous solubility of photoaffinity probes can be increased by several orders of magnitude when phenyl-derived diazirines are replaced with pyridinyl or pyrimidinyl systems. This enhancement in solubility properties significantly expands the range of biological systems that can be studied using these probes.

Furthermore, the development of sophisticated analytical techniques for characterizing diazirine behavior has enhanced understanding of their photochemical mechanisms. Nuclear magnetic resonance detection methods have enabled real-time monitoring of diazirine photolysis products, including the detection of unstable diazo intermediates. These analytical advances have provided crucial insights into the efficiency of carbene formation and the kinetics of subsequent insertion reactions, informing the rational design of improved photoaffinity probes.

Properties

IUPAC Name |

8-[3-(trifluoromethyl)diazirin-3-yl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3N3/c12-11(13,14)10(16-17-10)8-5-1-3-7-4-2-6-15-9(7)8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVELOGPEZQOGGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C3(N=N3)C(F)(F)F)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-(3-(Trifluoromethyl)-3H-diazirin-3-yl)quinoline is a derivative of quinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological properties. The unique trifluoromethyl and diazirine substitutions enhance the compound's reactivity and biological profile, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that quinoline derivatives, including those with trifluoromethyl groups, exhibit significant antimicrobial properties. For instance, studies have shown that various 8-hydroxyquinoline derivatives possess strong antibacterial and antifungal activities. The incorporation of electron-withdrawing groups, such as trifluoromethyl, has been linked to increased potency against resistant strains of bacteria and fungi .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Activity Type | Target Organisms | Inhibition Zone (mm) |

|---|---|---|---|

| 8-Hydroxyquinoline Derivative 1 | Antibacterial | Staphylococcus aureus | 15 |

| 8-Hydroxyquinoline Derivative 2 | Antifungal | Candida albicans | 18 |

| This compound | Antibacterial | E. coli | TBD |

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. The trifluoromethyl substitution is known to enhance lipophilicity, which can improve cellular uptake and bioavailability. In vitro studies have demonstrated that certain quinoline derivatives exhibit cytotoxic effects on various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells .

Case Study: Cytotoxicity Against Cancer Cell Lines

A recent study evaluated the cytotoxic effects of several quinoline derivatives on MCF-7 and A549 cell lines. The results indicated that compounds with trifluoromethyl substitutions showed increased potency compared to their non-fluorinated counterparts.

- MCF-7 Cell Line : IC50 values for selected compounds ranged from 10 µM to 25 µM.

- A549 Cell Line : Compounds demonstrated IC50 values between 5 µM and 15 µM.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Inhibition of Enzymatic Activity : Quinoline derivatives often act as inhibitors of key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Certain compounds have been shown to trigger apoptotic pathways in cancer cells.

- Antioxidant Properties : Some studies suggest that these compounds may possess antioxidant capabilities, contributing to their protective effects against oxidative stress in cells .

Future Research Directions

Despite promising results, further research is essential to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:

- In vivo Studies : To assess the efficacy and safety profiles in animal models.

- Structure-Activity Relationship (SAR) : To refine the chemical structure for improved potency and selectivity.

- Combination Therapies : Exploring synergistic effects with existing chemotherapeutic agents.

Scientific Research Applications

Photochemical Properties

Photoreactivity : The trifluoromethylated diazirine group in this compound can undergo photolysis upon exposure to UV light, generating a highly reactive carbene. This property is exploited in photolabeling studies where the compound can covalently bond to proteins or nucleic acids, allowing researchers to track interactions within biological systems .

Fluorescent Labeling : The incorporation of this compound into fluorescent labeling techniques enhances the detection of biomolecules. For instance, when cross-linked with target proteins, the fluorescence emission can be significantly increased, facilitating easier visualization and analysis .

Biological Applications

Protein Interactions : The ability of 8-(3-(Trifluoromethyl)-3H-diazirin-3-yl)quinoline to form stable covalent bonds with proteins makes it an excellent candidate for studying protein interactions. By using this compound as a photoprobe, researchers can identify binding sites and understand the dynamics of protein complexes in living cells .

Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. Studies have shown that modifications on the quinoline structure can lead to enhanced activity against various pathogens. The incorporation of the diazirine moiety may further improve these properties by enabling targeted delivery to bacterial cells .

Case Studies

- Photolabeling Studies : In a study published in Chemical Communications, researchers utilized this compound as a photolabeling agent to investigate protein interactions in live cells. The results demonstrated that the compound effectively labeled specific proteins upon UV irradiation, allowing for detailed mapping of protein networks .

- Antimicrobial Screening : Another investigation focused on synthesizing novel quinoline derivatives, including those with diazirine modifications. These compounds were screened for their antimicrobial efficacy against gram-negative bacteria and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant activity, suggesting potential therapeutic applications in treating infections .

Table 1: Photochemical Stability of this compound

| Light Source | Stability (Days) | Percentage Unreacted Diazirine (%) |

|---|---|---|

| Ambient Light | 0 | 100 |

| 7 | 78.1 | |

| 14 | 58.1 | |

| Incandescent Light | 0 | 100 |

| 15 | 22.5 |

Table 2: Antimicrobial Activity of Quinoline Derivatives

| Compound Name | Activity Against Gram-Negative Bacteria | Activity Against Staphylococcus aureus |

|---|---|---|

| 1-Methoxy-6,7-methylenedioxy-4-oxo-3-quinolinecarboxylic acid | Moderate | High |

| 2-Methyl-9-oxofuro[3,2-f]quinoline-8-carboxylic acid | High | Moderate |

| This compound | To be determined | To be determined |

Comparison with Similar Compounds

Structural and Functional Analogues

3-Trifluoromethyl-3-phenyldiazirine (TPD)

- Structure : Phenyl ring substituted with a 3-(trifluoromethyl)-3H-diazirine group.

- Key Properties :

- TPD’s higher synthetic yield (60%) suggests easier accessibility compared to quinoline-diazirine derivatives .

N-(Quinolin-8-ylcarbamoyl)-3-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzenesulfonamide

- Structure: Quinoline-8-amine linked to a 3-(trifluoromethyl)diazirine-substituted benzenesulfonamide.

- Key Properties: Designed as a kinase inhibitor or NLRP3 inflammasome modulator .

- Comparison: The sulfonamide linker introduces polarity, enhancing solubility compared to the direct diazirine-quinoline linkage. Biological activity diverges due to sulfonamide’s role in target binding, unlike the photochemical utility of the parent quinoline-diazirine compound .

Tert-butyl(Z)-(5-azido-2-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzylidene)pentyl)carbamate

- Structure: Diazirine attached to a benzylidene linker and isoquinoline sulfonamide.

- Key Properties :

- Lower synthetic yield highlights challenges in diazirine-functionalized complex molecule synthesis .

Photochemical and Stability Comparison

Preparation Methods

General Synthetic Strategy

The synthesis of 8-(3-(Trifluoromethyl)-3H-diazirin-3-yl)quinoline typically follows a convergent approach where the trifluoromethyl diazirine moiety is introduced onto a quinoline scaffold via nucleophilic substitution or coupling reactions. The key steps involve:

- Preparation of trifluoromethyl diazirine precursors.

- Functionalization of quinoline derivatives to introduce reactive handles (e.g., bromide or hydroxy groups).

- Coupling or substitution reactions to link the diazirine unit to the quinoline ring.

Preparation of the Trifluoromethyl Diazirine Moiety

The trifluoromethyl diazirine group is synthesized through a sequence involving:

- Formation of trifluoromethyl ketones or oximes.

- Conversion of oximes to diaziridines.

- Oxidation of diaziridines to diazirines.

For example, methyl trifluoroacetate is reacted with organolithium reagents at low temperature (-110°C) to yield trifluoromethyl ketones, which upon reaction with hydroxylamine hydrochloride and sodium acetate in ethanol under reflux conditions form oximes. Subsequent tosylation and cyclization steps afford the diazirine ring system.

Functionalization of Quinoline

The quinoline moiety is functionalized to allow attachment of the diazirine group. Common approaches include:

- Conversion of hydroxyquinoline derivatives to halides (e.g., bromides) using phosphorus tribromide.

- Protection of hydroxy groups with silyl protecting groups (e.g., tert-butyldiphenylsilyl chloride) to control reactivity.

- Use of bases such as sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution with quinolinol derivatives.

Coupling of Diazirine to Quinoline

The key step is the nucleophilic substitution or coupling of the diazirine-containing intermediate with the quinoline derivative. This is often performed under basic conditions:

- The bromide derivative of the diazirine is reacted with quinolinol in the presence of sodium hydroxide or potassium carbonate.

- Potassium carbonate is preferred in cases where sodium hydroxide leads to side reactions, especially with pyrimidinyl derivatives.

- The reaction typically occurs in polar aprotic solvents such as ethanol or dimethylformamide (DMF) under reflux or room temperature conditions.

Purification and Characterization

After synthesis, the product is purified by standard chromatographic techniques such as flash chromatography using silica gel. Characterization is performed using:

- Nuclear Magnetic Resonance (NMR) spectroscopy, including ^19F NMR to confirm the trifluoromethyl group.

- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight and composition.

- Stability studies in methanolic or aqueous solutions to assess photolabel integrity.

Stability and Solubility Considerations

- The trifluoromethyl diazirine moiety exhibits good thermal stability in methanolic solutions stored in the dark at room temperature, with a gradual decrease in intact diazirine over days to weeks.

- Modified trifluoromethylaryl diazirine photolabels show improved aqueous solubility compared to conventional photolabels, which is advantageous for biological applications.

Summary Table of Key Synthetic Steps

| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Formation of trifluoromethyl ketone | Methyl trifluoroacetate + n-BuLi at -110°C | Trifluoromethyl ketone intermediate |

| 2 | Oxime formation | Hydroxylamine hydrochloride + sodium acetate in EtOH reflux | Oxime intermediate |

| 3 | Tosylation and cyclization | p-Toluenesulfonic anhydride, DMAP, pyridine, 0°C to RT | Diaziridine intermediate |

| 4 | Oxidation to diazirine | Ag2O in diethyl ether, room temperature | Formation of trifluoromethyl diazirine |

| 5 | Quinoline functionalization | Phosphorus tribromide for bromide formation | Bromide derivative of quinoline |

| 6 | Coupling | Quinolinol + bromide derivative, NaOH or K2CO3, EtOH or DMF reflux | This compound formed |

| 7 | Purification | Flash chromatography | Pure target compound |

| 8 | Characterization | ^19F NMR, HRMS | Structural confirmation and purity assessment |

Research Findings and Observations

- The use of potassium carbonate as a base in the coupling step reduces side product formation compared to sodium hydroxide, especially with heteroaryl derivatives.

- Diazirine photolabels synthesized via this method demonstrate enhanced stability under ambient conditions, making them suitable for photoaffinity labeling studies.

- The convergent synthetic route allows for modular introduction of various substituents on the quinoline ring or diazirine moiety, enabling tuning of physicochemical properties.

Q & A

Q. What are the critical steps in synthesizing 8-(3-(Trifluoromethyl)-3H-diazirin-3-yl)quinoline, and how can side reactions be minimized?

The synthesis involves:

- Quinoline core formation : Skraup or Friedländer reactions using trifluoromethyl-substituted aniline derivatives, with glycerol and sulfuric acid under controlled heating .

- Diazirine introduction : Reacting the quinoline intermediate with trifluoroacetimidoyl chloride under basic conditions (e.g., KOH/EtOH) to form the diazirinyl group. Low temperatures (0–5°C) minimize undesired ring-opening .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials and byproducts .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR : -NMR confirms trifluoromethyl group integrity, while -NMR identifies diazirine protons (δ 2.5–3.0 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 310.0821) .

- X-ray crystallography : Resolves bond angles and torsional strain in the diazirine ring, critical for photoaffinity labeling applications .

Q. What are the primary chemical reactivities of the diazirine and trifluoromethyl groups in this compound?

- Diazirine : Undergoes UV light-induced (350–365 nm) carbene generation for covalent binding studies. Stability requires storage in dark, inert conditions .

- Trifluoromethyl : Enhances lipophilicity (logP ~3.2) and metabolic stability. Resists hydrolysis under physiological pH but may participate in halogen bonding .

Advanced Research Questions

Q. How can reaction yields be optimized during diazirine ring formation, particularly when scaling up synthesis?

- Catalyst screening : Use Cu(I) or Ru(II) catalysts to enhance cyclization efficiency .

- Microwave-assisted synthesis : Reduces reaction time (from 24h to 2h) and improves yield (from 45% to 72%) by enabling rapid, uniform heating .

- In-line analytics : FTIR monitoring of diazirine C=N stretches (1630–1650 cm) ensures reaction progression without over-oxidation .

Q. How should researchers address contradictory biological activity data in enzyme inhibition assays?

- Assay standardization : Control pH (7.4), ionic strength, and temperature (37°C) to reduce variability. Pre-incubate the compound with enzymes to account for slow-binding kinetics .

- Solubility adjustments : Use DMSO concentrations ≤0.1% or β-cyclodextrin to prevent aggregation artifacts .

- Orthogonal validation : Combine fluorescence polarization and SPR to confirm target engagement .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina) : Parameterize the trifluoromethyl group’s van der Waals radii and electrostatic potential to improve binding pose accuracy .

- MD simulations (GROMACS) : Simulate carbene insertion into protein binding pockets over 100-ns trajectories to identify stable adducts .

- QM/MM calculations : Model the diazirine’s photolytic cleavage energetics (ΔG‡ ~25 kcal/mol) to predict labeling efficiency .

Q. How does the trifluoromethyl group influence metabolic stability compared to non-fluorinated analogs?

- In vitro assays : Incubate with liver microsomes (human/rat) and measure half-life (t) via LC-MS. The CF group typically increases t by 2–3× compared to CH analogs .

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess competitive inhibition (IC >10 μM indicates low risk) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.